

Troubleshooting convergence issues in thioformaldehyde quantum calculations

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Compound of Interest

Compound Name: Thioformaldehyde

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Technical Support Center: Thioformaldehyde Quantum Calculations

This guide provides troubleshooting assistance for common convergence issues encountered during quantum chemical calculations of **thioformaldehyde** (CH₂S).

Troubleshooting Guide: Step-by-Step

This section provides a structured approach to diagnosing and resolving convergence failures in your calculations.

Q1: My Self-Consistent Field (SCF) calculation is not converging. What is the first step?

A1: First, identify the nature of the convergence failure by examining the output file. Look for oscillating energies or large changes in the density matrix between cycles.^{[1][2]} An initial check of the input file for basic errors is crucial.^[1]

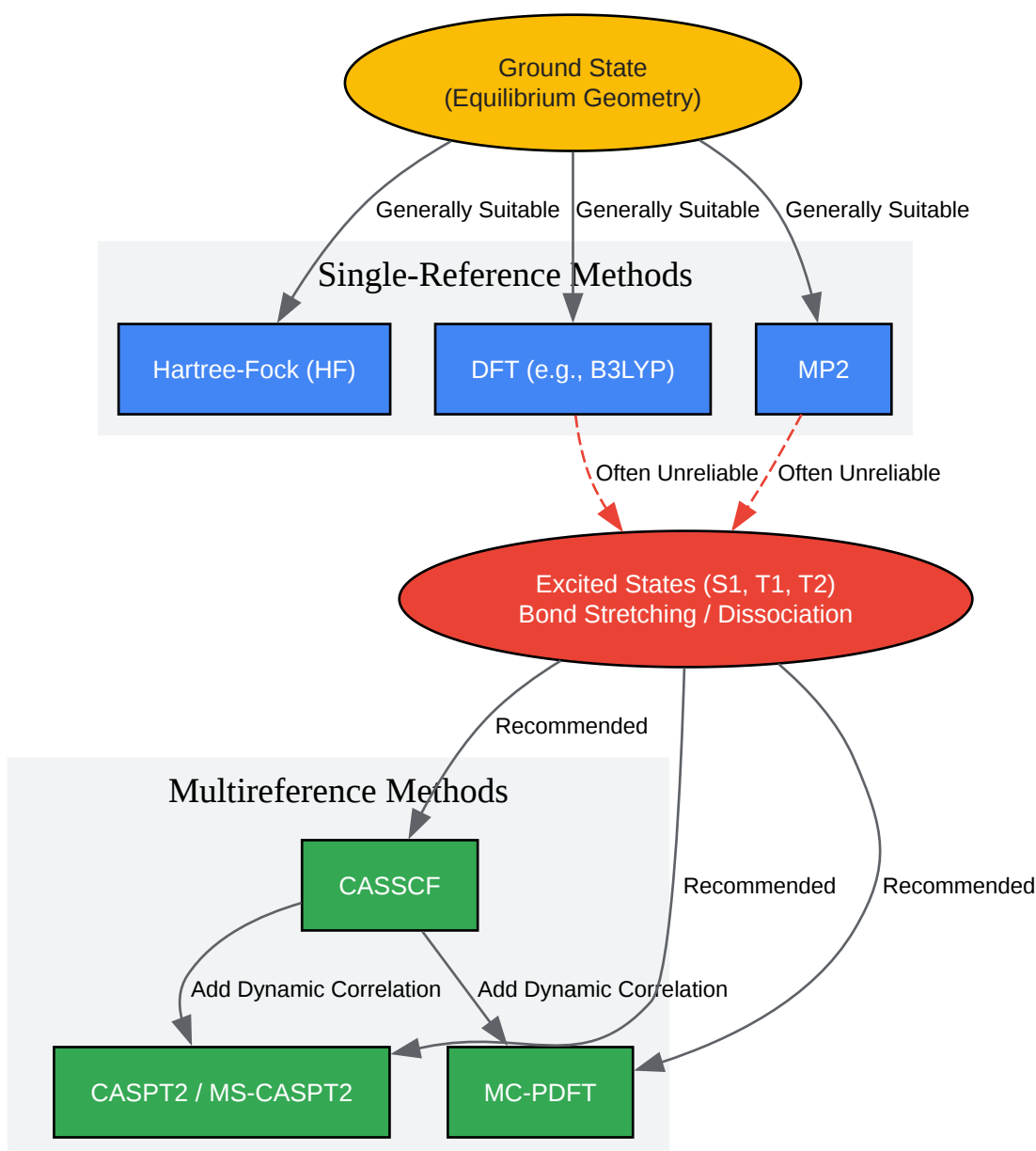
Common Initial Checks:

- **Molecular Geometry:** Ensure the starting geometry is reasonable. An excessively distorted structure can be a common cause of failure.^{[1][3]}

- Charge and Multiplicity: Verify that the charge and spin multiplicity are correctly specified for the intended electronic state.[\[3\]](#)
- Input Errors: Double-check for simple mistakes like incorrect units for atomic coordinates (Angstroms vs. Bohrs).[\[1\]](#)

A logical workflow can help diagnose the root cause of the SCF failure.





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